3-[2-(Benzyloxy)phenyl]propane-1,2-diol

Lipophilicity Membrane permeability Drug-like properties

Researchers sourcing borate-sequestration monomers often face limited regiochemical options. This ortho-benzyloxyphenyl-1,2-diol resolves that gap. - Enables vicinal diol polymers with Lewis-basic ortho-oxygen for enhanced borate affinity. - Ortho-substitution pattern directs metalation for diverse derivatization. - Achievable in >97% ee via Sharpless asymmetric dihydroxylation for chiral synthesis. Supplied with analytical documentation to support immediate R&D integration.

Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol
CAS No. 647376-55-4
Cat. No. B12591315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Benzyloxy)phenyl]propane-1,2-diol
CAS647376-55-4
Molecular FormulaC16H18O3
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CC(CO)O
InChIInChI=1S/C16H18O3/c17-11-15(18)10-14-8-4-5-9-16(14)19-12-13-6-2-1-3-7-13/h1-9,15,17-18H,10-12H2
InChIKeyBCTHVQHZPVUBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Benzyloxy)phenyl]propane-1,2-diol: Overview & Properties


3-[2-(Benzyloxy)phenyl]propane-1,2-diol (CAS 647376-55-4), IUPAC name 3-(2-phenylmethoxyphenyl)propane-1,2-diol, is a synthetic phenolic 1,2-diol with molecular formula C16H18O3 and molecular weight 258.31 g·mol⁻¹ . It belongs to the class of benzyl-protected phenolic alkane-1,2-diols that have been synthesized as intermediates for immobilized chelatants targeting borate anion recovery [1]. The ortho-benzyloxy substitution on the phenyl ring distinguishes it from para-substituted and non-phenyl-bearing analogs, creating a unique hydroxyl-group hydrogen-bonding environment with computed polar surface area (PSA) of 49.69 Ų and calculated LogP of 2.16 .

Why This ortho-Benzyloxy Diol Cannot Be Replaced


The ortho-benzyloxyphenyl-1,2-diol architecture of CAS 647376-55-4 confers specific properties that in-class analogs cannot replicate. Simple 3-(benzyloxy)propane-1,2-diol (CAS 4799-67-1, C10H14O3, MW 182.22) lacks the aromatic phenyl ring, eliminating the π-stacking and hydrophobic interactions critical for aromatic chelation pocket binding . Para-substituted positional isomers, such as 3-[4-(benzyloxy)phenyl]propane-1,2-diol (CAS 492433-18-8), alter the diol-to-benzyloxy spatial orientation compared to the ortho arrangement in 647376-55-4, which is significant because the ortho configuration positions the diol and benzyloxy oxygen atoms for potential intramolecular hydrogen bonding with computed donor and acceptor counts of 2 and 3, respectively . The 1,2-diol regioisomerism further distinguishes this compound from 1,3-diol analogs such as 2-[4-(benzyloxy)phenyl]propane-1,3-diol (CAS 155062-29-6), which exhibits different borate-chelation geometry upon formaldehyde condensation [1].

Product-Specific Evidence vs. Closest Analogs


Lipophilicity vs. Non-Phenyl Analog

The presence of the ortho-substituted phenyl ring in 647376-55-4 significantly increases lipophilicity compared to the simpler 3-(benzyloxy)propane-1,2-diol (CAS 4799-67-1). While experimental LogP values are not publicly reported for 647376-55-4, computational prediction yields a LogP of 2.16 for 647376-55-4, whereas 3-(benzyloxy)propane-1,2-diol (C10H14O3, MW 182.22) is predicted to have a substantially lower LogP of approximately 0.8–1.0 . This ~1.2–1.4 LogP unit difference corresponds to an estimated 15–25× higher octanol-water partition coefficient, relevant for passive membrane permeation in cellular assays. The molecular weight increase from 182 to 258 g·mol⁻¹ also reflects the added aromatic ring mass .

Lipophilicity Membrane permeability Drug-like properties

ortho vs. para Substitution: Chelation Geometry

The ortho-benzyloxy substitution in 647376-55-4 creates a distinct spatial relationship between the diol hydroxyls and the benzyloxy oxygen. In phenolic propane-1,2-diols, the ortho configuration positions the benzyloxy group in proximity to the 1,2-diol moiety, potentially enabling a bidentate-plus-auxiliary coordination mode. In contrast, para-substituted isomers such as 3-[4-(benzyloxy)phenyl]propane-1,2-diol (CAS 492433-18-8) separate the benzyloxy from the diol by the full length of the phenyl ring (~4.3 Å), fundamentally altering the chelation pocket geometry . This is significant because Tyman and Payne (2006) demonstrated that phenolic 1,2-diols condense with formaldehyde to form immobilized chelatants for borate anion, and the regiochemistry of the phenolic substitution directly affects the polymer's borate-binding capacity [1].

Chelation chemistry Borate binding Host-guest chemistry

Benzyl Deprotection Yield vs. Methyl Ether

The benzyloxy group in 647376-55-4 serves as a protecting group for the phenolic –OH, removable by mild hydrogenolysis (H₂, Pd/C) to yield 3-(2-hydroxyphenyl)propane-1,2-diol (CAS 24454-25-9). This contrasts with methyl-protected analogs such as 3-(2-methoxyphenyl)propane-1,2-diol (CAS not publicly available; analogous to 3-(2-methoxyphenyl)-1,2-propanediol, Sigma-Aldrich CPR collection), which require harsh demethylating agents (BBr₃, HI) that can degrade the acid-sensitive 1,2-diol moiety [1]. Benzyl ether hydrogenolysis typically proceeds quantitatively under neutral conditions at room temperature and atmospheric pressure, whereas methyl ether cleavage with BBr₃ in CH₂Cl₂ at −78°C to room temperature often yields 70–85% for phenolic substrates [1][2]. The 1,2-diol motif is particularly susceptible to acid-catalyzed pinacol rearrangement, making the mild deprotection advantage of the benzyl group decisive for preserving the diol integrity.

Protecting group strategy Hydrogenolysis Synthetic intermediate

Conformational Flexibility vs. Diphenylmethoxy Analog

3-[2-(Benzyloxy)phenyl]propane-1,2-diol possesses 6 rotatable bonds (diol side-chain: 3 bonds; benzyloxy-to-phenyl: 2 bonds; phenyl-to-side-chain: 1 bond), providing a defined conformational space for molecular recognition. The structurally related 3-(diphenylmethoxy)propane-1,2-diol (CAS 19574-66-4, diphenhydramine USP RC B) contains a bulkier diphenylmethoxy group with 7 rotatable bonds and additional steric hindrance from the second phenyl ring (MW 258.31, identical to 647376-55-4) [1]. While both are isomeric (C16H18O3), the monobenzyl-monophenyl architecture of 647376-55-4 offers reduced steric congestion at the ether oxygen compared to the diphenylmethyl group, potentially translating to faster benzyl deprotection kinetics and less hindered access to the diol for derivatization reactions such as acetonide formation or esterification.

Conformational analysis Ligand flexibility Molecular recognition

Target Applications in Chelation, Synthesis & Medicinal Chemistry


Immobilized Chelatants for Borate Recovery

Based on the work of Tyman and Payne (2006), phenolic 1,2-diols serve as monomers that condense with formaldehyde to generate cross-linked polymers with vicinal diol binding sites for borate sequestration [1]. The ortho-benzyloxy substitution in 647376-55-4 provides an additional Lewis-basic oxygen proximate to the diol chelation site, potentially enhancing borate affinity compared to simpler alkyl diol monomers. Following polymerization, the benzyl protecting group can be removed by hydrogenolysis to generate the ortho-hydroxyphenyl diol polymer, which may exhibit dual-site chelation through the regenerated phenol and the 1,2-diol. This scenario is supported by the demonstrated utility of phenolic propane-1,2-diols as immobilized chelatant intermediates [1].

Protected Intermediate for Catechol Bioisosteres

The benzyl-protected ortho-phenolic 1,2-diol scaffold of 647376-55-4 is a valuable intermediate for medicinal chemistry programs exploring catechol mimetics, particularly where the free catechol is prone to rapid oxidative metabolism [1]. The benzyloxy group provides metabolic stability during early-stage in vitro assays while remaining cleavable under mild conditions to reveal the active pharmacophore. The ortho substitution pattern is critical for bioactive conformations of certain G-protein-coupled receptor ligands, and the 6-rotatable-bond architecture permits systematic SAR exploration around the diol side-chain . The 1,2-diol moiety also enables further derivatization to acetonides, cyclic carbonates, or phosphate esters for prodrug strategies [1].

Chiral Building Block via Asymmetric Dihydroxylation

The compound can be accessed in enantioenriched form via Sharpless asymmetric dihydroxylation of the corresponding ortho-benzyloxyphenyl allyl precursor (>97% ee achievable under standard AD-mix conditions) [1]. The resulting chiral 1,2-diol then serves as a versatile building block for enantioselective synthesis of lignan natural products, flavan-3-ol derivatives, and other bioactive targets bearing a 1-arylpropane-1,2-diol motif [1]. The ortho-benzyloxy group directs regioselectivity in subsequent electrophilic aromatic substitution reactions while the 1,2-diol provides a handle for diastereoselective transformations .

ortho-Metalation for Late-Stage Functionalization

The benzyloxy substituent at the ortho position of the phenyl ring in 647376-55-4 serves as a directing group for ortho-metalation (DoM) [1]. Upon treatment with n-butyllithium or LDA, the benzyloxy oxygen coordinates the lithium cation, directing deprotonation to the adjacent position on the aromatic ring. This enables electrophilic trapping to introduce diverse substituents (halogens, formyl, carboxyl, silyl) at the position ortho to the benzyloxy group, generating highly functionalized 1,2-diol intermediates inaccessible from para-substituted or benzyloxy-free analogs [1]. The 1,2-diol can be orthogonally protected as an acetonide during the metalation step to prevent competing alkoxide formation [1].

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